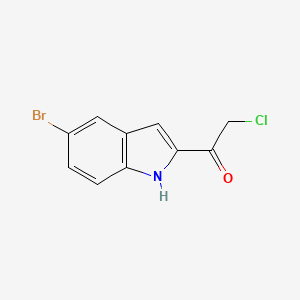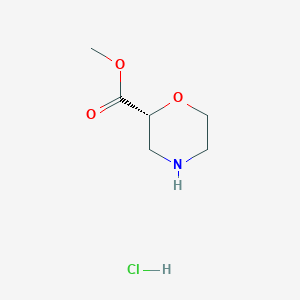![molecular formula C15H23N3O3 B2844648 tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate CAS No. 2137145-03-8](/img/structure/B2844648.png)
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and other biologically relevant systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate include:
- tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)piperidine-1-carboxylate
- tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)morpholine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
属性
IUPAC Name |
tert-butyl (3S)-3-[4-(aminomethyl)pyridin-3-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7-8,10,16H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDZRFYVFJMGSU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CN=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CN=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)
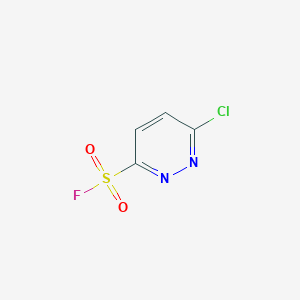
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)
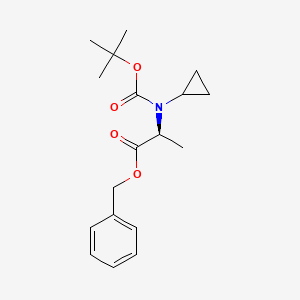
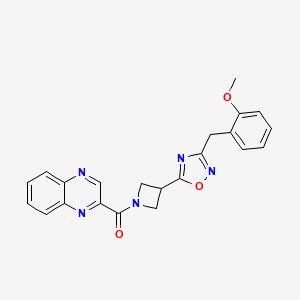
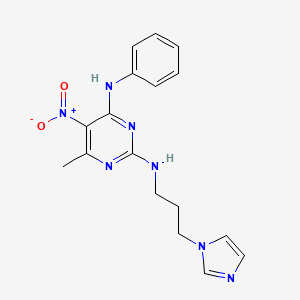
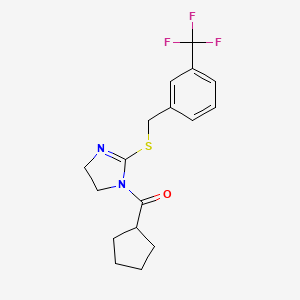


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)
